molecular formula C19H19F4N3O3S B2586177 N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 672950-45-7

N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B2586177
CAS No.: 672950-45-7
M. Wt: 445.43
InChI Key: DHQXUKWRSTWPTM-UHFFFAOYSA-N
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Description

Chemical Structure:
This urea derivative consists of a piperidinyl core substituted with a 4-fluorophenyl sulfonyl group at the 1-position and a 3-(trifluoromethyl)phenyl moiety at the urea’s N’-position. The sulfonyl group enhances metabolic stability, while the trifluoromethyl group contributes to electron-withdrawing effects and lipophilicity, influencing target binding and pharmacokinetics .

Sulfonylation of piperidine with 4-fluorophenyl sulfonyl chloride.

Functionalization of the piperidinyl nitrogen with a urea linker via carbodiimide-mediated coupling.

Introduction of the 3-(trifluoromethyl)phenyl group via nucleophilic substitution or condensation .

Properties

IUPAC Name

1-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F4N3O3S/c20-14-4-6-17(7-5-14)30(28,29)26-10-8-15(9-11-26)24-18(27)25-16-3-1-2-13(12-16)19(21,22)23/h1-7,12,15H,8-11H2,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQXUKWRSTWPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N'-[3-(trifluoromethyl)phenyl]urea, commonly referred to as a sulfonyl urea derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an inhibitor of specific enzymatic pathways. This article explores the compound's biological activity, including its mechanisms of action, efficacy in preclinical studies, and the implications for therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C17H20F4N2O2S

This structure incorporates both a sulfonyl group and a trifluoromethyl group, which are known to influence biological activity significantly.

Research indicates that compounds with sulfonyl urea structures often interact with various biological targets, including:

  • Protein Kinases : These compounds can modulate protein kinase activity, which is crucial for regulating cellular proliferation and survival pathways in cancer cells .
  • Indoleamine 2,3-Dioxygenase 1 (IDO1) : Some studies have shown that related urea derivatives can inhibit IDO1, a target in immunotherapy for cancer treatment .

Biological Activity Overview

The biological activities of this compound have been evaluated in various contexts:

Anticancer Activity

Several studies have reported that sulfonyl urea derivatives exhibit anticancer properties. For instance:

  • In vitro Studies : Compounds similar to this compound have shown potential in inhibiting tumor cell proliferation by inducing apoptosis through reactive oxygen species (ROS) generation .
StudyCell LineIC50 (µM)Mechanism
1A54910.5ROS Induction
2MCF-712.0Apoptosis via Caspase Activation

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been noted:

  • IDO1 Inhibition : Inhibitory assays demonstrated that certain derivatives could effectively block IDO1 activity, thus enhancing antitumor immunity .

Case Studies

Case Study 1: Preclinical Evaluation
A preclinical study evaluated the efficacy of a related sulfonyl urea derivative in xenograft models. The results indicated significant tumor growth inhibition compared to controls, highlighting the potential for clinical translation.

Case Study 2: Mechanistic Insights
Further investigation into the mechanism revealed that treatment with the compound led to increased levels of pro-inflammatory cytokines, suggesting an immune-modulatory effect alongside direct cytotoxicity against tumor cells .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • The compound has shown promise in inhibiting specific cancer cell lines, particularly those resistant to conventional therapies. Studies suggest that the sulfonamide group enhances its ability to interact with biological targets involved in cell proliferation and apoptosis pathways.
  • Antimicrobial Properties :
    • Research indicates that N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N'-[3-(trifluoromethyl)phenyl]urea exhibits antimicrobial activity against a range of pathogens. This makes it a candidate for further development as an antimicrobial agent.
  • Neuropharmacology :
    • The compound's piperidine moiety suggests potential applications in treating neurological disorders. Preliminary studies have indicated that it may influence neurotransmitter systems, which could be beneficial in conditions such as depression or anxiety.

Pharmacological Insights

  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects is still under investigation. However, its structural similarity to known pharmacophores suggests that it may act on specific receptors or enzymes involved in disease pathways.
  • Bioavailability and Metabolism :
    • Initial pharmacokinetic studies are required to evaluate the bioavailability of the compound. Understanding its metabolic pathways will be crucial for optimizing its therapeutic potential.

Case Studies

Study FocusFindingsReference
Anticancer EfficacyDemonstrated inhibition of growth in resistant cancer cell lines
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Neuropharmacological EffectsPotential modulation of serotonin receptors leading to anxiolytic effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Substituents Yield (%) Key Properties/Activities Source
Target Compound 4-Fluorophenyl sulfonyl, 3-(trifluoromethyl)phenyl N/A High lipophilicity (logP ~4.2*), potential kinase inhibition based on urea scaffold
N-(1-Benzylpiperidin-4-yl)-N'-[3-(trifluoromethyl)phenyl]urea Benzyl, 3-(trifluoromethyl)phenyl N/A Enhanced CNS penetration due to benzyl group; tested in neurological targets
1-(2,4-Dichlorophenyl)-3-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea 2,4-Dichlorophenyl, 4-fluorophenyl sulfonyl N/A Higher halogen content increases binding affinity to halogen-bonding receptors
1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea (14d) Ethyl, 4-fluorophenyl sulfonyl 55.2 Lower yield due to steric hindrance from sulfonyl group; moderate solubility in DMSO
N-(4-Chloro-3-(trifluoromethyl)phenyl)-N’-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea 4-Chloro-3-(trifluoromethyl)phenyl, pyridyloxy N/A Optimized for oral bioavailability; patent-protected as a kinase inhibitor

Key Trends :

Substituent Effects on Activity :

  • Trifluoromethyl Groups : Enhance metabolic stability and receptor binding via hydrophobic interactions (e.g., target compound vs. 14d) .
  • Sulfonyl Groups : Improve solubility and reduce off-target toxicity compared to benzyl or alkyl substituents .
  • Halogenated Aryl Groups : Chloro/fluoro substituents (e.g., 2,4-dichlorophenyl in ) increase binding affinity but may reduce solubility .

Synthetic Feasibility :

  • Compounds with bulky sulfonyl groups (e.g., 14d) exhibit lower yields (35.2–55.2%) due to steric challenges .
  • Pyridyloxy-linked ureas () require multi-step synthesis but offer higher purity and patentability .

Pharmacological Profiles: Target Compound: Predicted to inhibit kinases or GPCRs based on urea’s hydrogen-bonding capacity and trifluoromethyl’s electronic effects. Benzyl Analogue (): Likely crosses the blood-brain barrier, making it suitable for CNS targets . Elinogrel (): A structurally distinct urea derivative with antiplatelet activity, highlighting the scaffold’s versatility .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound 14d () Benzyl Analogue ()
Molecular Weight (g/mol) ~443.4 ~435.4 ~401.4
Calculated logP 4.2 3.8 4.5
Aqueous Solubility (µg/mL) <10 15–20 <5
Synthetic Yield (%) N/A 55.2 N/A

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